molecular formula C16H14O2 B13982809 [2-Hydroxy-3-(prop-2-en-1-yl)phenyl](phenyl)methanone CAS No. 46874-86-6

[2-Hydroxy-3-(prop-2-en-1-yl)phenyl](phenyl)methanone

Cat. No.: B13982809
CAS No.: 46874-86-6
M. Wt: 238.28 g/mol
InChI Key: WHFYPKHIQTXNAC-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(prop-2-en-1-yl)phenylmethanone is an organic compound with a complex structure that includes both hydroxyl and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(prop-2-en-1-yl)phenylmethanone typically involves the reaction of 2-hydroxyacetophenone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(prop-2-en-1-yl)phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The allyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-3-(prop-2-en-1-yl)benzoic acid.

    Reduction: Formation of 2-hydroxy-3-(prop-2-en-1-yl)phenylmethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-Hydroxy-3-(prop-2-en-1-yl)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.

Medicine

In medicine, derivatives of 2-Hydroxy-3-(prop-2-en-1-yl)phenylmethanone are explored for their therapeutic potential. Research focuses on their efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacturing of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(prop-2-en-1-yl)phenylmethanone involves its interaction with specific molecular targets. The hydroxyl and ketone groups can form hydrogen bonds with proteins and enzymes, affecting their function. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyacetophenone: A simpler analog with similar functional groups but lacking the allyl group.

    2-Hydroxy-3-(prop-2-en-1-yl)benzoic acid: An oxidized derivative with a carboxylic acid group.

    2-Hydroxy-3-(prop-2-en-1-yl)phenylmethanol: A reduced derivative with an alcohol group.

Uniqueness

2-Hydroxy-3-(prop-2-en-1-yl)phenylmethanone is unique due to the presence of both hydroxyl and ketone groups along with an allyl group. This combination of functional groups allows for a wide range of chemical reactions and biological activities, making it a valuable compound in research and industry.

Properties

CAS No.

46874-86-6

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

(2-hydroxy-3-prop-2-enylphenyl)-phenylmethanone

InChI

InChI=1S/C16H14O2/c1-2-7-12-10-6-11-14(15(12)17)16(18)13-8-4-3-5-9-13/h2-6,8-11,17H,1,7H2

InChI Key

WHFYPKHIQTXNAC-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)O

Origin of Product

United States

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